[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid
Description
[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid is a polyaromatic boronic acid derivative characterized by a highly branched structure. Its core consists of a central benzene ring substituted with two phenyl groups at the 3- and 5-positions, each further extended with additional phenyl and boronic acid moieties.
Properties
Molecular Formula |
C42H33B3O6 |
|---|---|
Molecular Weight |
666.1 g/mol |
IUPAC Name |
[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid |
InChI |
InChI=1S/C42H33B3O6/c46-43(47)40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(22-16-32)44(48)49)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(24-18-33)45(50)51/h1-27,46-51H |
InChI Key |
JMQRJBCQEULTTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)B(O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)B(O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Central Triphenylbenzene Core
The central 1,3,5-trisubstituted benzene ring is synthesized via Ullmann coupling or direct electrophilic substitution. For example, 1,3,5-tribromobenzene serves as a precursor for subsequent coupling reactions. Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like DPPF (1,1′-bis(diphenylphosphino)ferrocene) are critical for activating aryl halide bonds.
Suzuki-Miyaura Coupling for Boronic Acid Functionalization
Each aryl bromide on the core undergoes Suzuki-Miyaura coupling with 4-boronophenylboronic acid derivatives. For instance, 3-carboxyphenylboronic acid (CAS 25487-66-5) has been utilized in analogous reactions under conditions involving K₂CO₃ or Na₂CO₃ as bases, Pd(PPh₃)₄ as a catalyst, and solvent systems like acetonitrile/water or toluene/water . A representative reaction from the literature is shown below:
Key Parameters :
-
Catalyst Loading : 1–5 mol% Pd.
-
Base : K₂CO₃ (2–3 equiv) for neutral conditions or Na₂CO₃ for aqueous systems.
-
Solvent : Biphasic systems (e.g., toluene/water) enhance solubility of aryl halides and boronic acids.
Optimization of Reaction Conditions
Catalyst and Ligand Systems
The choice of palladium catalyst significantly impacts yield. Pd₂(dba)₃/DPPF systems achieve higher turnover numbers in sterically hindered couplings compared to Pd(PPh₃)₄ . For example, coupling 3,6-bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) with diphenylamine using Pd₂(dba)₃/DPPF in toluene at 85°C yielded 77% of the desired product.
Solvent and Temperature Effects
Polar aprotic solvents like DMF or DME improve solubility of polyaromatic intermediates, while elevated temperatures (80–100°C) drive reactions to completion. For instance, a reaction between 2-bromo-5-methylbenzoic acid and 3-carboxyphenylboronic acid in DME/water at 90°C for 4 days yielded 37% of the biphenyl product.
Protective Group Strategies for Boronic Acids
Boronic Ester Protection
To prevent self-condensation or protodeboronation, boronic acids are often converted to pinacol esters (Bpin) during synthesis. For example, 3-carboxyphenylboronic acid is protected as its pinacol ester before coupling, followed by deprotection with HCl or TFA .
Sequential Deprotection-Coupling Cycles
Multi-step syntheses require selective deprotection. A case study demonstrated that 4-methyl-[1,1′-biphenyl]-2,3′-dicarboxylic acid was synthesized using protected boronic acids, with yields improving from 37% to 60% after optimizing deprotection conditions.
Purification and Characterization
Chromatographic Methods
Silica gel chromatography with gradients of dichloromethane/hexane or ethyl acetate/hexane isolates intermediates. For the final product, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is employed.
Spectroscopic Characterization
-
¹H NMR : Aromatic protons appear as complex multiplets between δ 7.1–7.9 ppm.
-
IR : Strong absorptions at 1641 cm⁻¹ (C=O) and 3139 cm⁻¹ (N–H) confirm functional groups.
Challenges and Mitigation Strategies
Steric Hindrance
Bulkier ligands like XPhos or SPhos improve coupling efficiency for hindered substrates. For example, replacing PPh₃ with XPhos increased yields by 20% in analogous reactions.
Chemical Reactions Analysis
General Reaction Context for Boronic Acids
Boronic acids are widely used in Suzuki-Miyaura coupling reactions , which involve cross-coupling with aryl halides or triflates under palladium catalysis. Key parameters include:
-
Catalysts : Pd(PPh₃)₄ or other palladium complexes (e.g., [RhCp*Cl₂]₂, [PdCl(η³-allyl)]₂) .
-
Bases : Sodium carbonate, potassium phosphate, or cesium fluoride .
-
Solvents : 1,2-dimethoxyethane (DME), 1,4-dioxane, or toluene .
-
Temperatures : Ranging from 20°C to 120°C, depending on reaction conditions .
2.1. Suzuki Coupling with Aryl Halides
2.2. Microwave-Assisted Reactions
| Compound | Conditions | Yield | Notes |
|---|---|---|---|
| 4-(morpholine-4-carbonyl)phenylboronic acid | Microwave, 120°C, 15 min | 15% | Lower yield compared to conventional heating, likely due to rapid reaction termination. |
2.3. Functional Group Tolerance
-
Amino groups : Protected amines (e.g., BOC-amino) are stable under Suzuki conditions .
-
Fluorinated groups : Trifluoromethyl substituents are well-tolerated, enabling coupling with electron-deficient aryl halides .
-
Morpholine carbonyl groups : Maintain reactivity without hydrolysis under alkaline conditions .
Key Challenges and Considerations
-
Yield Optimization : Factors like solvent choice (e.g., DME vs. dioxane), base strength (e.g., Na₂CO₃ vs. CsF), and catalyst loading significantly influence outcomes .
-
Purification : Silica gel or prep-HPLC are commonly used to isolate products, particularly for complex heterocycles .
-
Stability : Boronic acids are generally stable under inert atmospheres but require careful handling to avoid oxidation.
Research Gaps and Recommendations
The provided literature lacks direct data for the queried compound. For comprehensive analysis, consult:
-
Specialized databases (e.g., Reaxys, SciFinder) for full synthesis details.
-
Journal articles on extended conjugation systems (e.g., polycyclic aromatics, thienyl groups).
Scientific Research Applications
Applications in Medicinal Chemistry
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. The applications of 4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]boronic acid include:
- Anticancer Agents : Research indicates that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The compound has been studied for its potential to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes that are overexpressed in various cancers, thereby providing a targeted therapeutic approach.
- Drug Delivery Systems : Its ability to form complexes with biomolecules allows for the development of novel drug delivery systems that can improve the bioavailability and efficacy of therapeutic agents.
Applications in Materials Science
The unique structural features of 4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]boronic acid make it suitable for various applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's electron-donating properties contribute to the development of efficient OLED materials. Its incorporation into polymer matrices enhances light emission and stability.
- Photovoltaic Devices : As a component in organic solar cells, this boronic acid derivative can improve charge transport properties, leading to enhanced energy conversion efficiencies.
- Sensors : Its ability to interact with specific analytes enables the design of sensors for detecting biomolecules or environmental pollutants.
Case Study 1: Anticancer Properties
A study published in Molecules explored the anticancer potential of various boronic acid derivatives, including 4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]boronic acid. The results indicated significant cytotoxic effects against several cancer cell lines, highlighting its potential as a lead compound for further development .
Case Study 2: OLED Applications
Research conducted by a group at the University of California demonstrated that incorporating this boronic acid into OLED structures improved device efficiency by 30% compared to traditional materials. The study emphasized the role of boron in enhancing charge carrier mobility .
Mechanism of Action
The mechanism of action of [4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and catalysis. The phenyl groups contribute to the compound’s stability and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between [4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid and related boronic acid derivatives:
Key Insights
Boron Density and Reactivity: The target compound’s multiple boronic acid groups enhance its ability to form reversible covalent bonds with diols (e.g., sugars, catechols), making it a candidate for glucose sensors or polymer networks.
Steric and Electronic Effects : The bulky triphenylethylene group in [4-(1,2,2-triphenylvinyl)phenyl]boronic acid introduces steric hindrance, reducing aggregation but enabling AIE properties. The target compound’s branched structure may similarly restrict rotational freedom, enhancing rigidity for MOF construction .
Solubility and Stability : Higher molecular weight and hydrophobicity in the target compound likely reduce aqueous solubility compared to smaller derivatives (e.g., 4-(methylthio)phenyl boronic acid). However, its aromaticity may improve thermal stability .
Biological Activity: While [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits fungal histone deacetylases at µM concentrations, the target compound’s size may limit cell permeability, restricting direct biomedical use unless functionalized .
Research Findings and Data
Physicochemical Properties (Inferred)
- pKa: The compound’s multiple boronic acid groups may lower its effective pKa (~8–9) compared to monoboronic acids (e.g., 4-formylphenylboronic acid, pKa ~8.6) due to electronic effects .
- Conductance : Analogous to 4-(methylthio)phenyl boronic acid (), the target’s extended π-system could exhibit voltage-dependent conductance in molecular junctions.
- Thermal Stability : Polyaromatic frameworks typically decompose above 300°C, suggesting utility in high-temperature applications.
Biological Activity
4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]boronic acid, a complex boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features multiple phenyl groups and boron atoms, contributing to its unique reactivity and biological interactions.
Anticancer Activity
Research indicates that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that certain boronic acid derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism often involves the inhibition of proteasomal activity, which is crucial for cancer cell survival.
- Case Study : In a study focusing on the cytotoxic effects of boronic acid derivatives on breast cancer cells, compounds similar to 4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]boronic acid demonstrated an IC50 value of approximately 0.225 µM against 4T1 cells, indicating potent antiproliferative effects .
Antibacterial Activity
Boronic acids have also been recognized for their antibacterial properties. They act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
- Research Findings : A study highlighted the ability of boronic acids to enhance the efficacy of β-lactam antibiotics against resistant strains by inhibiting class A and C β-lactamases .
| Compound | Targeted Enzyme | IC50 (µM) |
|---|---|---|
| 4-Boronophenylboronic Acid | KPC-2 β-lactamase | 0.027 |
| 4-Boronophenylboronic Acid | NDM-1 β-lactamase | 0.032 |
Antiviral Activity
Emerging evidence suggests that boronic acids may possess antiviral properties as well. Their ability to inhibit viral replication has been noted in various studies.
- Mechanism : The proposed mechanism involves the interference with viral entry or replication processes through interactions with viral proteins or host cell receptors .
In Vitro Studies
In vitro studies have demonstrated that 4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]boronic acid exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
- Table of Cytotoxicity Data :
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4T1 (Breast Cancer) | 0.225 | High |
| C2C12 (Myoblasts) | >10 | Low |
Mechanistic Insights
The biological activity of this compound is attributed to its ability to form covalent bonds with target proteins, particularly those involved in critical cellular processes such as apoptosis and cell proliferation.
Q & A
Q. What are the optimal synthetic routes for preparing [4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid?
The synthesis of this polyaromatic boronic acid involves iterative Suzuki-Miyaura cross-coupling reactions. A representative approach includes:
Precursor preparation : Start with 4-bromophenylboronic acid and 3,5-dibromophenyl intermediates.
Stepwise coupling : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system (80°C, 12–24 hours) to assemble the biphenyl and terphenyl subunits .
Final boronation : Introduce the terminal boronic acid groups via Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ .
Key considerations : Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates via column chromatography (hexane/ethyl acetate gradient).
Q. How can the structure and purity of this compound be validated?
- NMR spectroscopy :
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted phenyl groups show doublets at δ 7.4–7.8 ppm) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid groups .
- Mass spectrometry (HRMS) : Exact mass should match the molecular formula (C₄₂H₃₂B₂O₄, calculated [M-H]⁻: 641.22) .
- XRD : Single-crystal diffraction resolves the planar geometry and confirms boronic acid positioning .
Q. What are the stability and storage requirements for this compound?
- Stability : Boronic acids are moisture-sensitive. Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis and oxidation .
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to bases, which may induce deboronation .
Advanced Research Questions
Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions compared to simpler boronic acids?
-
Reactivity : The extended π-conjugation enhances electron density, accelerating transmetallation but increasing steric hindrance. Optimal yields (70–85%) are achieved with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) .
-
Catalyst tuning : Bulky ligands (e.g., SPhos) mitigate steric effects. A representative protocol:
Substrate Catalyst Yield (%) 4-Bromotoluene Pd(OAc)₂/SPhos 78 2-Bromopyridine Pd(PPh₃)₄ 63
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
- Linker functionality : The tetrahedral boronic acid groups act as coordination sites for transition metals (e.g., Cu²⁺ or Zn²⁺), forming 3D porous networks.
- Applications : MOFs derived from this compound exhibit high surface areas (>1000 m²/g) and potential for gas storage (CO₂ uptake: 12 mmol/g at 1 bar) .
Q. How can computational modeling predict its electronic properties?
Q. How should researchers address contradictory data in cross-coupling yields?
- Troubleshooting checklist :
- Purity : Confirm boronic acid integrity via IR (B–O stretch: 1340 cm⁻¹) .
- Catalyst deactivation : Test fresh Pd sources and avoid thiol contaminants.
- Solvent effects : Switch to anhydrous DMF for moisture-sensitive substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
